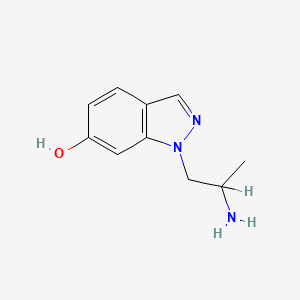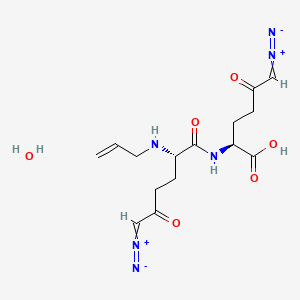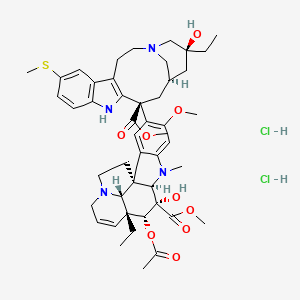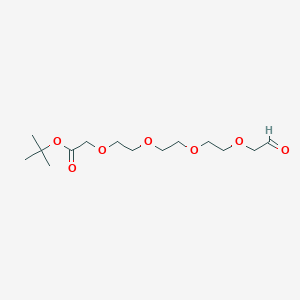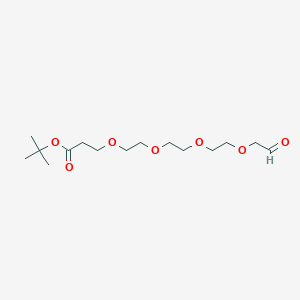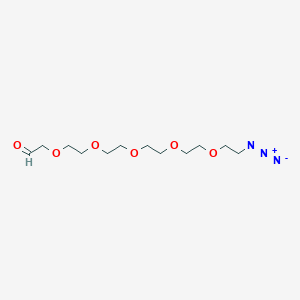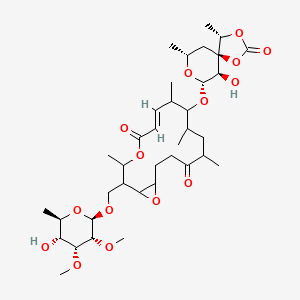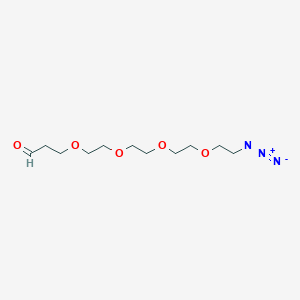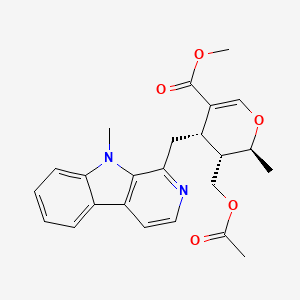
Alstonidine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alstonidine acetate is a biochemical.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Research has demonstrated significant anti-inflammatory properties of compounds isolated from Alstonia species. For instance, α-amyrin acetate, isolated from Alstonia boonei, showed pronounced anti-inflammatory effects in animal models, which might suggest similar potential for alstonidine acetate (N. Okoye et al., 2014)(Okoye et al., 2014). Additionally, the alkaloids of Alstonia scholaris, including alstonidine, have been found to exhibit anti-inflammatory and analgesic activities (J. Shang et al., 2010)(Shang et al., 2010).
Potential for Metabolic Engineering
Metabolic engineering studies involving compounds from the Alstonia genus have indicated possible applications in reducing acetate accumulation in Escherichia coli, potentially enhancing recombinant protein production. This suggests a broader scope for the use of alstonidine acetate in biotechnological applications (A. Aristidou et al., 1995)(Aristidou et al., 1995).
Herbicide Tolerance
Research on acetolactate synthase (ALS), a common target for herbicides, indicates the potential role of alstonidine acetate in developing herbicide tolerance in plants. This is suggested by studies examining the mechanisms of ALS-inhibiting herbicides, which may have applications in agriculture and weed management (P. Bernasconi et al., 1995)(Bernasconi et al., 1995).
Antimicrobial Properties
Compounds from the Alstonia genus have been found to possess antimicrobial activities. This suggests potential applications for alstonidine acetate in developing antimicrobial agents, although specific studies on alstonidine acetate are needed to confirm this (C. D. Djipa et al., 2000)(Djipa et al., 2000).
Anti-Cancer Potential
Alstonia scholaris has been studied for its chemopreventive properties in skin cancer, indicating a potential area of research for alstonidine acetate in cancer treatment and prevention (S. Jahan et al., 2009)(Jahan et al., 2009).
Propriétés
Numéro CAS |
31148-66-0 |
|---|---|
Nom du produit |
Alstonidine acetate |
Formule moléculaire |
C24H26N2O5 |
Poids moléculaire |
422.48 |
Nom IUPAC |
methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
1S/C24H26N2O5/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3/h5-10,13-14,18-19H,11-12H2,1-4H3/t14-,18-,19-/m0/s1 |
Clé InChI |
PBFFUBUODGPIFL-JVPBZIDWSA-N |
SMILES |
C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)Cc2c3c(ccn2)c4ccccc4n3C)COC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alstonidine acetate, O-Acetylalstonidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





